benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride
Description
The compound benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate; hydrochloride is a structurally complex molecule with multiple functional and protective groups:
- Benzyl ester: Enhances lipophilicity and stability during synthesis .
- Diaminomethylideneamino (guanidine) group: Likely enhances hydrogen-bonding interactions with biological targets .
- tert-Butoxycarbonyl (Boc) group: Protects amines during synthesis .
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications .
The stereochemistry at positions 3S, 2S, and 2S is critical for its biological activity, as minor stereochemical changes can drastically alter target affinity .
Properties
IUPAC Name |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H/t26-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZQKCPOVDDKI-JAQKLANPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48ClN7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-39-0 | |
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-aspartyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, phenylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate; hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple functional groups, including amines, carboxylic acids, and aromatic systems, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The presence of the diaminomethylidene group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : The structural components may interact with specific receptors in cellular pathways, influencing signal transduction and cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
A summary of biological activities and findings from various studies is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of benzyl derivatives, the compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cancer Cell Line Testing
Research involving various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 795.0 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity, including a benzyl group, several amino acid derivatives, and a chromenone moiety.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to benzyl (3S)-4 have shown potential as inhibitors of specific cancer cell pathways, particularly through the modulation of protein interactions involved in tumor growth. For instance, the presence of the diaminomethylidene group suggests potential activity against cancer cell proliferation by inhibiting enzymes crucial for cellular signaling pathways.
-
Neuroprotective Effects :
- The compound's ability to cross the blood-brain barrier could enable it to serve as a neuroprotective agent. Similar compounds have been investigated for their roles in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival.
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Antimicrobial Properties :
- Some derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural components, such as the oxobutanoate moiety, may enhance its interaction with microbial membranes, leading to increased efficacy as an antimicrobial agent.
Biochemical Research Applications
-
Enzyme Inhibition Studies :
- The compound can be utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to bind tightly to specific enzymes makes it a valuable tool for elucidating enzyme functions in metabolic pathways.
-
Drug Delivery Systems :
- Due to its complex structure, benzyl (3S)-4 can be explored as part of drug delivery systems where it may enhance the solubility and bioavailability of poorly soluble drugs. Its design allows for modifications that can improve targeting specific tissues or cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating anticancer properties | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with derivatives of the compound. |
| Study 2 | Neuroprotective effects | Showed that treatment with similar compounds reduced apoptosis in neuronal cells subjected to oxidative stress. |
| Study 3 | Antimicrobial efficacy | Identified effective inhibition of bacterial growth against Staphylococcus aureus when tested with modified versions of the compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural Features of Comparable Compounds
Table 3: Inferred Properties Based on Structural Analogues
The guanidine group in the target compound likely enhances binding to phosphate-rich biological targets (e.g., kinases, DNA), while the coumarin moiety may enable fluorescence-based tracking . In contrast, Compound 5 lacks these features, reducing its versatility .
Preparation Methods
Synthesis of 4-Methyl-2-oxochromen-7-amine
The chromen core is synthesized via Kostanecki-Robinson cyclization:
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Friedel-Crafts acylation : Resorcinol reacts with acetyl chloride in the presence of AlCl₃ to form 2,4-dihydroxyacetophenone.
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Cyclocondensation : Treatment with ethyl acetoacetate in acidic ethanol yields 7-hydroxy-4-methyl-2H-chromen-2-one.
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Nitration and reduction : Selective nitration at C7 followed by catalytic hydrogenation (Pd/C, H₂) produces 7-amino-4-methyl-2H-chromen-2-one.
Critical parameters :
Preparation of Pyrrolidine-2-carboxamide Bearing Guanidine Moiety
The [(2S)-5-(diaminomethylideneamino)...] segment is constructed via:
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Solid-phase peptide synthesis (SPPS) :
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Fmoc-L-Arg(Pbf)-OH loaded onto 2-chlorotrityl resin
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Sequential coupling with Fmoc-L-Glu(OtBu)-OH using HBTU/DIPEA
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Pyrrolidine introduction :
Reaction conditions :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂/AlCl₃ (cat.) | 0 | 2 | 95 |
| Amination | Pyrrolidine/Et₂O | 25 | 24 | 82 |
Fragment Coupling and Global Deprotection
Peptide Bond Formation
The three segments are coupled sequentially using mixed anhydride methodology:
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Chromen-amine activation :
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4-Methyl-2-oxochromen-7-amine reacts with N,N'-carbonyldiimidazole (CDI) in THF
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Guanidine-pyrrolidine coupling :
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HATU/DIPEA-mediated coupling with the glutamic acid derivative
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Benzyl esterification :
Optimization data :
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HATU outperformed HBTU in coupling efficiency (92% vs. 78% yield)
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CDI activation reduced racemization (≤1.5% D-isomer by chiral HPLC)
Hydrochloride Salt Formation
The free base is converted to hydrochloride salt via two methods:
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Direct HCl gas treatment :
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Ammonium chloride exchange :
Comparative data :
| Method | Purity (HPLC%) | ABUK Analog Impurities (ppm) |
|---|---|---|
| HCl gas | 99.2 | 12 |
| NH₄Cl | 99.8 | <2 |
Purification and Analytical Characterization
Chromatographic Purification
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Size exclusion chromatography : Sephadex LH-20 in MeOH/H₂O (7:3)
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Preparative HPLC :
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Column: Phenomenex Luna C18(2) 250×21.2 mm
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Mobile phase: ACN/0.1% TFA gradient
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Collect fraction at tR = 14.3 min
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Purity metrics :
-
Final compound: 99.7% by HPLC (220 nm)
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Chiral purity: >99.9% ee (Chiralpak IA column)
Process Optimization Challenges
Racemization Control
Key mitigation strategies:
Guanidine Protection
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Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group :
Industrial Scalability Considerations
Continuous Flow Hydrogenation
Solvent Recovery Systems
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Distillation train : Recover >90% THF and EtOAc
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Environmental impact : Process mass intensity (PMI) reduced from 120 to 45 kg/kg API
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high stereochemical purity?
Answer: Synthesis requires precise control of stereocenters, particularly at the (3S)- and (2S)-positions. A stepwise approach is recommended:
- Coumarin-linked amino acid coupling: Use Boc-protected intermediates (e.g., tert-butyloxycarbonyl) to prevent undesired side reactions. For example, highlights the use of tert-butyl groups to protect pyrrolidine nitrogen during coupling reactions .
- Chiral resolution: Employ chiral HPLC or enzymatic resolution to isolate enantiomers, as minor stereochemical impurities can significantly alter bioactivity.
- Hydrochloride salt formation: Final purification via recrystallization in HCl-containing solvents ensures stoichiometric salt formation (as seen in for analogous compounds) .
Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
Answer:
- NMR spectroscopy: 1H and 13C NMR are critical for confirming stereochemistry and backbone connectivity. For instance, the tert-butyl group’s singlet at ~1.4 ppm (in CDCl3) and the coumarin aromatic protons (6.8–8.2 ppm) are diagnostic (see and for analogous structures) .
- High-resolution mass spectrometry (HRMS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ ion). validates this approach for structurally complex pyrazoline derivatives .
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in bioactivity data across different assay systems for this compound?
Answer: Bioactivity variations often arise from assay-specific conditions:
- Binding affinity vs. functional assays: Surface plasmon resonance (SPR) may show high binding affinity (e.g., KD < 100 nM), while cell-based assays might report lower potency due to membrane permeability issues. emphasizes correlating SPR data with cellular uptake studies using fluorescent analogs .
- Species-specific differences: For protease-targeted compounds, validate activity against orthologs (e.g., human vs. murine enzymes). demonstrates this approach in renin inhibitor studies, where monkey models showed hepatic clearance discrepancies .
Q. Q4. What computational strategies are effective for predicting this compound’s metabolic stability?
Answer:
- Density functional theory (DFT): Predict hydrolysis susceptibility of the benzyl ester group. For example, ’s ligand analysis used DFT to model cyclopropane ring stability in similar scaffolds .
- CYP450 docking simulations: Use AutoDock Vina or Schrödinger to identify potential oxidation sites (e.g., coumarin’s methyl group). references CYP3A4 as a major metabolizer for benzyl-protected peptides .
Q. Q5. How should researchers design SAR studies to optimize this compound’s selectivity against off-target proteases?
Answer:
- Core scaffold modifications: Replace the pyrrolidine carbamate with a thiourea group to reduce off-target binding (analogous to ’s pyrazoline optimizations) .
- Substituent screening: Test substituted coumarin moieties (e.g., 4-methyl vs. 4-fluoro) to modulate steric hindrance. ’s sulfonamide-based renin inhibitors illustrate this strategy .
- Proteome-wide profiling: Use activity-based protein profiling (ABPP) to identify off-target interactions, as demonstrated in for kinase inhibitors .
Data Contradiction Analysis
Q. Q6. How to resolve conflicting solubility data reported in different solvents?
Answer:
- pH-dependent solubility: The hydrochloride salt’s solubility in water (e.g., ~5 mg/mL at pH 3) may conflict with organic solvent data (e.g., DMSO: >50 mg/mL). Pre-saturate buffers with HCl to mimic physiological conditions (see ’s solubility protocols for chlorinated benzoic acids) .
- Aggregation effects: Dynamic light scattering (DLS) can detect nanoaggregates in PBS, which may falsely suggest low solubility. recommends using 0.01% Tween-80 to stabilize solutions .
Experimental Design Considerations
Q. Q7. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Answer:
- Rodent models: Rats are ideal for initial PK studies due to cost-effectiveness. Dose at 10 mg/kg IV and collect plasma samples at 0.5, 2, 6, and 24 h. achieved >25% bioavailability in rats for similar peptidomimetics .
- Non-human primates: Use cynomolgus monkeys for hepatic clearance studies, as their CYP450 isoforms closely resemble humans. highlights interspecies variability in metabolite profiles .
Stability and Storage
Q. Q8. What are the optimal storage conditions to prevent degradation of this compound?
Answer:
- Solid state: Store at -20°C under argon in amber vials to prevent light-induced coumarin degradation (supported by ’s storage guidelines for light-sensitive benzoic acid derivatives) .
- Solution phase: Use anhydrous DMSO for stock solutions (10 mM) and avoid freeze-thaw cycles. reports <5% degradation over 6 months under these conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
